molecular formula C14H9Cl2NO B195509 1-(2,6-Dichlorophenyl)-2-indolinone CAS No. 15362-40-0

1-(2,6-Dichlorophenyl)-2-indolinone

Cat. No. B195509
Key on ui cas rn: 15362-40-0
M. Wt: 278.1 g/mol
InChI Key: JCICIFOYVSPMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357689B2

Procedure details

1.5 g sodium-[2-(2,6-dichloro-phenylamino)-phenyl]-acetate are dissolved in 6 ml of water, combined with 5.2 ml 1 N hydrochloric acid and the precipitated solid is suction filtered after stirring for 10 minutes. After drying in vacuo the solid is taken up in 6 ml of tetrahydrofuran, combined with 990 μl triethylamine and 1.17 g N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide-hydrochloride and stirred for 3 hours. Then it is divided between water and ethyl acetate, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried on magnesium sulphate. The solvents are eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80).
Name
sodium [2-(2,6-dichloro-phenylamino)-phenyl]-acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][C:18]([O-:20])=O.Cl>O>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[N:10]1[C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:17][C:18]1=[O:20] |f:0.1,^1:0|

Inputs

Step One
Name
sodium [2-(2,6-dichloro-phenylamino)-phenyl]-acetate
Quantity
1.5 g
Type
reactant
Smiles
[Na].ClC1=C(C(=CC=C1)Cl)NC1=C(C=CC=C1)CC(=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying in vacuo the solid
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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